molecular formula C9H9BrO3 B15362785 2-bromo-3-methoxy-6-methylbenzoic acid

2-bromo-3-methoxy-6-methylbenzoic acid

Cat. No.: B15362785
M. Wt: 245.07 g/mol
InChI Key: ICTQUWVSWKXDDA-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-6-methylbenzoic acid is an organic compound characterized by a bromine atom, a methoxy group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-methoxy-6-methylbenzoic acid typically involves the bromination of 3-methoxy-6-methylbenzoic acid. This can be achieved using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process starting from simpler aromatic compounds. The process involves the following steps:

  • Friedel-Crafts Alkylation: Introduction of a methyl group to the benzene ring.

  • Methoxylation: Introduction of a methoxy group using methanol in the presence of an acid catalyst.

  • Bromination: Introduction of a bromine atom using bromine gas and a catalyst.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methoxy-6-methylbenzoic acid can undergo various chemical reactions, including:

  • Oxidation: Conversion to this compound derivatives.

  • Reduction: Reduction of the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and their derivatives.

  • Reduction: Formation of alcohols and aldehydes.

  • Substitution: Formation of various substituted benzoic acids.

Scientific Research Applications

2-Bromo-3-methoxy-6-methylbenzoic acid has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-bromo-3-methoxy-6-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system and the specific context of its use.

Comparison with Similar Compounds

  • 3-Bromo-2-methylbenzoic acid: Similar structure but different positions of substituents.

  • 6-Bromo-3-methoxy-2-methylbenzoic acid: Similar structure but different positions of substituents.

Uniqueness: 2-Bromo-3-methoxy-6-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-bromo-3-methoxy-6-methylbenzoic acid

InChI

InChI=1S/C9H9BrO3/c1-5-3-4-6(13-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

ICTQUWVSWKXDDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC)Br)C(=O)O

Origin of Product

United States

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